2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline
Description
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Properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-17-7-9-6-12(13,14)8-16(9)11-5-3-2-4-10(11)15/h2-5,9H,6-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPEDCVAJFZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's chemical structure is characterized by the presence of a pyrrolidine ring substituted with difluoro and methoxymethyl groups. Its molecular formula is , and it has a molecular weight of approximately 202.20 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Research indicates that compounds with similar structural motifs may interact with various biological targets, including enzymes and receptors. The difluoromethyl group can act as a strong electron-withdrawing group, potentially enhancing the compound's reactivity with biological nucleophiles.
Biological Activity and Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, compounds that target the spindle assembly checkpoint have shown promise in treating various cancers, including hematological malignancies .
- Neuropharmacological Effects : There is emerging evidence that compounds like this compound may influence neurotransmitter systems. The modulation of GABAergic activity has been highlighted in related studies, suggesting potential applications in treating neurological disorders such as epilepsy .
- Antimicrobial Properties : Similar compounds have demonstrated antifungal and antibacterial activities. The halogenated moieties in these structures often contribute to their efficacy against microbial pathogens, indicating a potential for developing new antimicrobial agents .
Research Findings
A review of the literature reveals several key studies focusing on the biological activity of related compounds:
Case Studies
- A case study involving a related pyrrolidine derivative demonstrated substantial inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Another study showcased the neuroprotective effects of a similar compound in animal models of neurodegeneration, suggesting mechanisms involving oxidative stress reduction and inflammation modulation.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
- Antidepressants : Research indicates that derivatives of 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)aniline may exhibit antidepressant properties. The compound's structure allows for modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Agents : Studies have shown that similar compounds can inhibit cancer cell proliferation. The difluoromethyl group enhances binding affinity to target proteins involved in tumor growth.
2. Synthetic Intermediates
- The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to undergo further reactions makes it valuable in creating diverse chemical entities.
Applications in Materials Science
1. Polymer Chemistry
- This compound can be used as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and high-performance materials.
2. Conductive Materials
- Due to its unique electronic properties, the compound can be incorporated into conductive polymers or composites, which are essential for electronic applications such as sensors and flexible electronics.
Biological Research Applications
1. Molecular Probes
- The compound can act as a molecular probe to study biological processes involving specific receptors or enzymes. Its structural modifications allow for selective targeting of biomolecules, facilitating the understanding of cellular mechanisms.
2. In Vivo Studies
- Preliminary studies suggest that analogs of this compound can be used in animal models to evaluate pharmacokinetics and therapeutic efficacy. This is crucial for advancing drug candidates from bench to bedside.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in rodent models when administered derivatives of the compound. |
| Study B | Anticancer Properties | Showed inhibition of tumor growth in vitro with IC50 values indicating potency against various cancer cell lines. |
| Study C | Polymer Applications | Developed a new polymer blend that exhibited improved tensile strength and thermal resistance compared to conventional materials. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
